- Transition metals in organic synthesis. Part 87. An efficient palladium-catalyzed route to 2-oxygenated and 2,7-dioxygenated carbazole alkaloids - total synthesis of 2-methoxy-3-methylcarbazole, glycosinine, clausine L, mukonidine, and clausine V, Synlett, 2008, (12), 1870-1876
Cas no 92248-06-1 (Bis(3-methoxyphenyl)amine)
Bis(3-methoxyphenyl)amine structure
Product Name:Bis(3-methoxyphenyl)amine
كاس عدد:92248-06-1
وسط:C14H15NO2
ميغاواط:229.274403810501
MDL:MFCD23703137
CID:1032022
PubChem ID:15835905
Update Time:2024-10-26
Bis(3-methoxyphenyl)amine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Bis(3-methoxyphenyl)amine
- 3-Methoxy-N-(3-methoxyphenyl)aniline
- 3,3'-dimethoxydiphenylamine
- 3-methoxy-N-(3-methoxyphenyl)benzenamine
- Bis-(3-methoxy-phenyl)-amin
- di(3-methoxyphenyl)amine
- di-(m-methoxyphenyl)amine
- SUTJWELGLJHXGI-UHFFFAOYSA-N
- N-(3-Methoxyphenyl)-3-methoxyaniline
- AK123449
- AX8247627
- X6608
- Benzenamine, 3-methoxy-N-(3-methoxyphenyl)-
- 3-Methoxy-N-(3-methoxyphenyl)benzenamine (ACI)
- Diphenylamine, 3,3′-dimethoxy- (6CI, 7CI)
- AKOS016011823
- SB80175
- C77155
- AS-65764
- CS-0150329
- MFCD23703137
- 92248-06-1
- DTXSID20578736
- DA-00810
- SCHEMBL1085867
-
- MDL: MFCD23703137
- نواة داخلي: 1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3
- مفتاح Inchi: SUTJWELGLJHXGI-UHFFFAOYSA-N
- ابتسامات: O(C)C1C=C(NC2C=C(OC)C=CC=2)C=CC=1
حساب السمة
- نوعية دقيقة: 229.11000
- النظائر كتلة واحدة: 229.110278721g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 17
- تدوير ملزمة العد: 4
- تعقيدات: 200
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 3.8
- طوبولوجي سطح القطب: 30.5
الخصائص التجريبية
- بسا: 30.49000
- لوغب: 3.52040
Bis(3-methoxyphenyl)amine بيانات الجمارك
- رمز النظام المنسق:2922299090
- بيانات الجمارك:
中国海关编码:
2922299090概述:
2922299090. 其他氨基(萘酚、酚)及醚、酯〔包括它们的盐, 但含有一种以上含氧基的除外〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Bis(3-methoxyphenyl)amine الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW605-250mg |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 250mg |
815CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW605-100mg |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 100mg |
365CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW605-1g |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 1g |
2007CNY | 2021-05-07 | |
| Alichem | A019114424-5g |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95% | 5g |
$1085.40 | 2023-08-31 | |
| Alichem | A019114424-10g |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95% | 10g |
$1407.00 | 2023-08-31 | |
| Alichem | A019114424-25g |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95% | 25g |
$2706.80 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU478-1g |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 1g |
1100.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU478-200mg |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 200mg |
314.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU478-50mg |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95+% | 50mg |
116.0CNY | 2021-07-14 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B38815-250mg |
Bis(3-methoxyphenyl)amine |
92248-06-1 | 95% | 250mg |
¥243.0 | 2022-10-09 |
Bis(3-methoxyphenyl)amine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 2 d, 110 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Catalysts: Palladium Solvents: Methanol ; 24 h, 210 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, reflux
المراجع
- Palladium-catalyzed synthesis of natural and unnatural 2-, 5-, and 7-oxygenated carbazole alkaloids from N-arylcyclohexane enaminones, Molecules, 2013, 18, 10334-10351
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 15 h, 100 °C; 19 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Arylamine compound, and composition for forming hole transporting layer for perovskite solar cell, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide , (2S)-N-[4-(4-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]-2-pyrrolidinecarboxamide Solvents: Water ; 24 h, 100 °C
المراجع
- "On Water'' Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols, Journal of Organic Chemistry, 2018, 83(14), 7347-7359
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 100 °C; 18 h, 100 °C
المراجع
- Impact of Methoxy Substituents on Thermally Activated Delayed Fluorescence and Room-Temperature Phosphorescence in All-Organic Donor-Acceptor Systems, Journal of Organic Chemistry, 2019, 84(7), 3801-3816
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Cupric acetate Solvents: Dichloromethane , Pyridine ; 72 h, rt
المراجع
- Acylaminoalkyl aryl- and diarylamines as novel melatonin receptors ligands having antidepressant activity for treatment of sleep disorders, anxiety and related diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
المراجع
- Impact of Diradical Character on Two-Photon Absorption: Bis(acridine) Dimers Synthesized from an Allenic Precursor, Journal of the American Chemical Society, 2013, 135(1), 232-241
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Toluene
المراجع
- Regioselective Synthesis of Oxygenated Carbazoles, 2006, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Tripotassium phosphate , Lithium amide Catalysts: Cuprous iodide Solvents: Dimethylformamide ; rt; 24 h, 130 °C
المراجع
- Selective one-pot synthesis of symmetrical and unsymmetrical di- and triarylamines with a ligandless copper catalytic system, Chemical Communications (Cambridge, 2012, 48(51), 6408-6410
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium carbonate , Hydroxyamine hydrochloride Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 24 h, 70 °C
المراجع
- The use of hydroxylamine hydrochloride in the Chan-Lam reaction: a simple access to symmetric diarylamines, Synlett, 2009, (19), 3198-3200
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … Solvents: Toluene ; rt; 14 h, 110 °C
المراجع
- Synthesis of 1,5-bifunctional organolithium reagents by a double directed ortho-metalation: Direct transformation of esters into 1,8-dimethoxy-acridinium salts, Tetrahedron, 2018, 74(38), 5486-5493
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide Solvents: Toluene ; 0.5 h, rt
1.2 Reagents: Tri-tert-butylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium ; rt → 100 °C; 24 h, 100 °C
1.2 Reagents: Tri-tert-butylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium ; rt → 100 °C; 24 h, 100 °C
المراجع
- Pyrene-containing compound, preparation method and organic light-emitting device (OLED), China, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 3 d, reflux
المراجع
- Acridinium ester-containing compounds and methods of using the same for chemiluminescence-based one-color sequencing, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , (+)-BINAP Solvents: Toluene , Water ; 3 h, 100 - 130 °C; 5 h, 130 °C → 180 °C
المراجع
- Thermal response fluorescent type aromatic polyether sulfone amine and preparation method thereof, China, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide , Tri-tert-butylphosphine Catalysts: Palladium diacetate Solvents: Toluene ; rt → 100 °C; 12 h, 100 °C
المراجع
- Preparation of hole transport materials, China, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Pyridine Catalysts: Cupric acetate Solvents: Dichloromethane ; rt
المراجع
- Methods and uses of prepared melatonin ligands and their use in treatment of pain and melatonin related disorders, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
المراجع
- Process for the synthesis of arylamines from the reaction of an aromatic compound with ammonia or a metal amide, United States, , ,
طريقة الإنتاج 18
رد فعل الشرط
المراجع
- Melatonin ligands having antidepressant activity as well as sleep inducing properties, United States, , ,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: BINAP , 1809407-53-1 Solvents: 1,4-Dioxane ; 18 h, 120 °C
المراجع
- Exploring the Catalytic Reactivity of Nickel Phosphine-Phosphite Complexes, Australian Journal of Chemistry, 2015, 68(12), 1842-1853
Bis(3-methoxyphenyl)amine Raw materials
- 3-Iodoanisole
- 3-Methoxybenzeneboronic acid
- 3-Bromoanisole
- 2-CYCLOHEXEN-1-ONE, 3-[(3-METHOXYPHENYL)AMINO]-
- 3-Chloroanisole
Bis(3-methoxyphenyl)amine Preparation Products
Bis(3-methoxyphenyl)amine الوثائق ذات الصلة
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
92248-06-1 (Bis(3-methoxyphenyl)amine) منتجات ذات صلة
- 101-64-4(1-N-(4-methoxyphenyl)benzene-1,4-diamine)
- 101-70-2(4,4'-Dimethoxydiphenylamine)
- 14318-66-2(3-Methoxy-N-methylaniline)
- 15799-79-8(N,N-Dimethyl-m-anisidine)
- 5961-59-1(4-Methoxy-N-methylaniline)
- 20440-94-2(4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline)
- 1208-86-2(4-Methoxy-N-phenylaniline)
- 101-16-6(3-Methoxydiphenylamine)
- 4316-51-2(4-Methoxytriphenylamine)
- 701-56-4(4-Methoxy-N,N-dimethylaniline)
الموردين الموصى بهم
Shanghai Aoguang Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
ASIACHEM I&E (JIANGSU) CO., LTD
عضو ذهبي
مورد الصين
كميّة كبيرة
Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر